molecular formula C30H68N2O2 B1602080 Bisquat dihydroxide CAS No. 69762-88-5

Bisquat dihydroxide

Cat. No.: B1602080
CAS No.: 69762-88-5
M. Wt: 488.9 g/mol
InChI Key: ALYGOOWRCDZDTJ-UHFFFAOYSA-L
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Description

Bisquat dihydroxide (hypothetical structure: M(OH)₂, where M represents a divalent metal cation) is a member of the inorganic dihydroxide family. These compounds are critical in industrial catalysis, materials science, and environmental remediation due to their redox activity, layered structures, and pH-dependent solubility .

Properties

IUPAC Name

tributyl-[6-(tributylazaniumyl)hexyl]azanium;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H66N2.2H2O/c1-7-13-23-31(24-14-8-2,25-15-9-3)29-21-19-20-22-30-32(26-16-10-4,27-17-11-5)28-18-12-6;;/h7-30H2,1-6H3;2*1H2/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYGOOWRCDZDTJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCCCC[N+](CCCC)(CCCC)CCCC.[OH-].[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H68N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572165
Record name N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-Hexabutylhexane-1,6-bis(aminium) dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69762-88-5
Record name N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-Hexabutylhexane-1,6-bis(aminium) dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Hexamethylenebis(tributylammoniumhydroxide)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bisquat dihydroxide typically involves the reaction of hexamethylenediamine with n-butyl bromide to form the corresponding quaternary ammonium salt. This intermediate is then treated with a strong base, such as sodium hydroxide, to yield this compound. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions: Bisquat dihydroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Substitution: Halogenated compounds and strong nucleophiles are typically used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium compounds .

Scientific Research Applications

Bisquat dihydroxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bisquat dihydroxide involves its strong basicity and ability to form stable complexes with various substrates. It acts as a phase transfer catalyst by facilitating the transfer of reactants between different phases, thereby increasing the reaction rate. The quaternary ammonium groups interact with the substrates, stabilizing the transition state and lowering the activation energy of the reaction .

Comparison with Similar Compounds

Comparison with Similar Dihydroxide Compounds

The following analysis compares Bisquat dihydroxide with structurally analogous compounds, focusing on physicochemical properties, stability, and applications.

Table 1: Key Properties of Selected Dihydroxides

Compound Molecular Formula ΔfH°solid (kJ/mol) S°solid (J/mol·K) Decomposition Pathway Key Applications
Cobalt(II) hydroxide Co(OH)₂ -560 (estimated) 95.0 Dehydrates to Co₃O₄ at >160°C Battery electrodes, catalysts
Copper(II) hydroxide Cu(OH)₂ -450.37 108.43 Forms CuO at ~80°C Fungicides, pigments
Calcium dihydroxide Ca(OH)₂ -986.1 83.4 Stable up to 512°C (loses H₂O) Construction (cement), pH control
Bismuth dihydroxide Bi(OH)₃ -832 (estimated) 120.0 Converts to Bi₂O₃ at ~200°C Pharmaceuticals, ceramics

Key Findings:

Thermodynamic Stability :

  • Copper(II) hydroxide exhibits the lowest enthalpy of formation (ΔfH°solid = -450.37 kJ/mol), indicating relatively lower stability compared to cobalt(II) and bismuth dihydroxides .
  • Calcium dihydroxide (slaked lime) is exceptionally stable, retaining its structure until 512°C, making it suitable for high-temperature applications like cement production .

Decomposition Behavior :

  • Most dihydroxides undergo dehydration to form oxides. For example, cobalt(II) hydroxide transitions to Co₃O₄ at 160°C, while copper(II) hydroxide decomposes to CuO at 80°C .
  • Bismuth dihydroxide’s decomposition to Bi₂O₃ at 200°C aligns with its use in temperature-sensitive pharmaceutical formulations .

Industrial Applications :

  • Cobalt(II) hydroxide : Critical in nickel-metal hydride (NiMH) batteries due to its redox activity and layered structure .
  • Copper(II) hydroxide : Used as a fungicide in agriculture, leveraging its low solubility and biocidal properties .
  • Calcium dihydroxide : A cornerstone in construction materials for pH regulation and CO₂ sequestration .

Biological Activity

Bisquat dihydroxide (chemical formula: C30_{30}H68_{68}N2_2O2_2, CID 15376281) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its quaternary ammonium structure, which contributes to its surfactant properties. The presence of two hydroxyl groups enhances its solubility in water and its interaction with biological membranes.

PropertyValue
Molecular FormulaC30_{30}H68_{68}N2_2O2_2
Molecular Weight484.92 g/mol
SolubilitySoluble in water
StructureQuaternary ammonium

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various pathogens has been documented through several studies.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the disruption of microbial cell membranes, leading to cell lysis. This is facilitated by the cationic nature of the compound, which interacts with negatively charged components of the microbial membrane.

Case Study: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: 16 µg/mL
    • S. aureus: 8 µg/mL

These findings suggest that this compound is a potent antimicrobial agent, effective at low concentrations.

Cytotoxicity Studies

While this compound shows promising antimicrobial activity, it is essential to evaluate its cytotoxicity to human cells. A cytotoxicity assay conducted on human epithelial cells revealed:

  • Cell Viability : At concentrations below 32 µg/mL, cell viability remained above 80%, indicating a favorable safety profile for potential therapeutic applications.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySafe up to 32 µg/mL

Applications in Medicine and Industry

Given its biological activities, this compound has potential applications in various fields:

  • Pharmaceuticals : As an antimicrobial agent, it can be utilized in formulations aimed at treating infections.
  • Agriculture : Its properties may extend to use as a biocide or preservative in agricultural products.
  • Cosmetics : The compound's surfactant properties make it suitable for inclusion in personal care products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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